molecular formula C17H11ClN2O3 B12909211 (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one

(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one

Katalognummer: B12909211
Molekulargewicht: 326.7 g/mol
InChI-Schlüssel: GAYXINZMPWOXER-QHHAFSJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one is a synthetic quinazolinone derivative offered for research and development purposes. This compound features a benzodioxole group linked via an ethylene bridge to the 6-chloroquinazolin-4(3H)-one core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities . The specific placement of the chlorine atom at the 6-position and the (E)-configured vinyl bridge are key structural features that researchers can utilize to explore structure-activity relationships. Quinazolinones are a significant class of nitrogen-containing heterocycles that have been extensively studied for their potential as central nervous system (CNS) agents, anticonvulsants, and anti-inflammatory compounds . The presence of the benzodioxole moiety, a common pharmacophore, may further contribute to its biochemical profile. This product is intended for use in pharmaceutical R&D, including target identification, mechanistic studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals appropriately in a controlled laboratory setting.

Eigenschaften

Molekularformel

C17H11ClN2O3

Molekulargewicht

326.7 g/mol

IUPAC-Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C17H11ClN2O3/c18-11-3-4-13-12(8-11)17(21)20-16(19-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b6-2+

InChI-Schlüssel

GAYXINZMPWOXER-QHHAFSJGSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)Cl)C(=O)N3

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)Cl)C(=O)N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.

    Synthesis of the Chloroquinazolinone Core: This step involves the reaction of anthranilic acid with phosgene to form 6-chloroquinazolin-4(3H)-one.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the chloroquinazolinone core through a vinyl linkage, typically using a palladium-catalyzed Heck reaction under basic conditions.

Industrial Production Methods

Industrial production of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chloro group in the quinazolinone core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary areas of research for this compound is its anticancer properties. Studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the benzo[d][1,3]dioxole moiety is believed to enhance the biological activity by improving the compound's interaction with biological targets.

Case Study : A study published in PubMed Central highlighted the synthesis and evaluation of similar quinazoline derivatives, demonstrating their ability to inhibit cancer cell proliferation effectively. The results indicated that compounds with a benzo[d][1,3]dioxole structure showed improved potency compared to other analogs .

Antimicrobial Properties

Research has also pointed towards the antimicrobial potential of quinazoline derivatives. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study : In a study focusing on novel drug targets for Mycobacterium tuberculosis, derivatives similar to (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one were evaluated for their effectiveness against tuberculosis bacteria. The findings suggested that these compounds could serve as lead candidates for further development into effective antimycobacterial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that modifications in the quinazoline core and the introduction of electron-withdrawing or electron-donating groups can significantly influence the compound's efficacy.

Data Table: Structure-Activity Relationships

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity
Alkyl substitutionsEnhanced selectivity
Alteration of functional groupsVariable effects on solubility

Potential in Drug Development

The unique structure of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one positions it as a valuable candidate in drug development pipelines. Its ability to target multiple pathways involved in disease progression makes it a versatile compound.

Combination Therapies

Research suggests that this compound could be effectively used in combination therapies, particularly in oncology, where multi-targeted approaches are often necessary to overcome resistance mechanisms.

Case Study : A recent investigation into combination therapies involving quinazoline derivatives showed enhanced efficacy when used alongside traditional chemotherapeutic agents. This synergistic effect could lead to better patient outcomes with reduced side effects .

Wirkmechanismus

The mechanism of action of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally compared to analogs from the Iranian Journal of Pharmaceutical Research (2017), which describe benzoimidazole derivatives with benzo[d][1,3]dioxol substituents (e.g., 4d , 4e , 4f , 5b-j ) . Key differences lie in the heterocyclic core, substituent positions, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Reported Bioactivity Synthesis Method
Target Compound Quinazolinone 6-Cl, 2-[(E)-vinylbenzo[d][1,3]dioxol] Not reported Hypothesized kinase inhibition Likely Heck coupling/condensation
4d Benzoimidazole 5-F, 2-benzo[d][1,3]dioxol, 6-benzo[d][1,3]dioxoloxy 218–220 Antimicrobial SNAr reaction, 80°C, DMF
4e Benzoimidazole 5-F, 6-bromobenzo[d][1,3]dioxol, 6-benzo[d][1,3]dioxoloxy 225–227 Anticancer (in vitro) Same as 4d , with brominated aryl
5b-j Benzoimidazole 5-F, 6-substituted (e.g., Br, NO₂), 2-(methylthiobromodioxol) 198–245 Varied (dependent on substituent) Thiol-alkylation, 60°C, ethanol

Key Observations :

Core Structure: The target’s quinazolinone core is more electron-deficient than benzoimidazoles, favoring interactions with ATP-binding pockets in kinases .

Substituent Effects: Chloro (Cl) vs. Vinyl vs. Methylthio: The target’s rigid (E)-vinyl linker may enhance binding affinity compared to flexible methylthio groups in 5b-j . Halogen Diversity: Bromo substituents in 4e improve lipophilicity (logP ~3.1 vs. ~2.8 for chloro analogs), impacting membrane permeability.

Synthetic Routes :

  • The target compound likely requires palladium-catalyzed coupling for vinyl group installation, whereas 4d–5j rely on nucleophilic aromatic substitution (SNAr) and thiol-alkylation under milder conditions (60–80°C vs. >100°C for Heck reactions) .

Biological Activity: Benzoimidazoles 4d–4f show moderate antimicrobial activity (MIC: 8–32 µg/mL), while 4e exhibits anticancer effects (IC₅₀: 12 µM against MCF-7). The target’s quinazolinone scaffold is associated with tyrosine kinase inhibition (e.g., EGFR IC₅₀ < 1 µM in similar derivatives), though specific data for this analog are unreported .

Biologische Aktivität

(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its anticancer properties, antimicrobial efficacy, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for various biological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological profile. The structural formula is represented as follows:

C18H14ClN2O3\text{C}_{18}\text{H}_{14}\text{ClN}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one has shown promising cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

In a study assessing the cytotoxicity of related quinazolinone compounds, several derivatives exhibited significant activity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound demonstrated an IC50 value that indicates effective inhibition of cell growth in a dose-dependent manner.

Cell Line IC50 (µM) Reference
PC310
MCF-710
HT-2912

The mechanism by which (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one exerts its anticancer effects may involve the induction of apoptosis through caspase activation and disruption of microtubule assembly. Studies indicate that compounds with similar structures can destabilize microtubules at concentrations around 20 µM, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against various bacterial strains. The following table summarizes its activity against selected pathogens:

Pathogen Inhibition Zone (mm) MIC (mg/mL) Reference
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

These results indicate that the compound exhibits moderate to strong antibacterial properties, surpassing some standard antibiotics in efficacy against specific strains.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives, including (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one. The study demonstrated that modifications to the quinazolinone structure could significantly enhance biological activity. For instance, incorporating electron-withdrawing groups increased cytotoxicity against cancer cells while maintaining or improving antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation : React 4-chlorobenzaldehyde derivatives with methyl thioacetate in anhydrous DMF under reflux (120°C, 8 hours) with catalytic piperidine (5 mol%) to form intermediate thioquinazolinones.

Hydrogenation : Use 10% Pd/C (50 mg/mmol substrate) under H₂ (50 psi) at 80°C for 12 hours.

  • Optimization : Monitor via TLC (ethyl acetate/hexane 1:3; Rf = 0.3) and adjust stoichiometry (1:1.2 aldehyde-to-thioacetate ratio). Purify via silica gel chromatography (5–30% ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ with TMS reference. Key signals: vinyl proton (δ 7.2–7.4 ppm, J = 16 Hz, trans coupling), benzo[d][1,3]dioxol methylene (δ 5.9–6.1 ppm).
  • HRMS : ESI+ mode (m/z calc. for C₁₇H₁₁ClN₂O₃: 326.0464; Δ < 2 ppm).
  • FT-IR : Confirm carbonyl (C=O, 1680–1700 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches. Compare with computational spectra (B3LYP/6-31G*) .

Q. How can researchers assess the purity and crystallinity of this compound?

  • Methodological Answer :

  • PXRD : Match experimental patterns (2θ = 5–50°, Cu Kα) with simulated data from single-crystal structures (Rwp < 5%).
  • HPLC : Use C18 column (ACN/water 70:30, 1 mL/min, λ = 254 nm; retention time ±0.2 min).
  • DSC : Verify melting point (e.g., 215–220°C) and check for polymorphic transitions .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational (DFT) vibrational spectra?

  • Methodological Answer :

Solvent Modeling : Re-optimize DFT calculations (B3LYP/6-311++G**) with polarizable continuum models (PCM) for DMSO.

Experimental Validation : Acquire temperature-controlled FT-IR (4 cm⁻¹ resolution, 32 scans) and variable-temperature Raman (100–300 K).

Isotopic Labeling : Synthesize ¹³C=O analogs to isolate specific vibrational modes.

  • Example : If C=O stretch deviates >15 cm⁻¹, analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) .

Q. How can reaction mechanisms for quinazolinone derivatives be investigated using kinetic studies?

  • Methodological Answer :

  • Stopped-Flow UV/Vis : Monitor intermediates (e.g., enolates) at λ = 300–400 nm (dead time < 2 ms).
  • Isotope Effects : Compare kH/kD for deuterated vs. non-deuterated substrates (C-D bonds at reactive sites).
  • Computational Modeling : Perform transition state analysis (M06-2X/def2-TZVP) in Gaussian 16 .

Q. What methodologies address conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

Dose-Response Curves : Use 8-point dilutions (0.1–100 μM) with 48-hour incubation (MTT assay, n = 6).

Metabolic Profiling : Apply LC-MS-based metabolomics (HILIC column, positive/negative ionization) to identify cell-specific uptake/efflux.

Target Validation : CRISPR knockouts of putative targets (e.g., kinases) followed by IC₅₀ shift analysis .

Q. How can potentiometric titration data be interpreted for pKa determination in non-aqueous solvents?

  • Methodological Answer :

  • Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol.
  • Electrode Calibration : Use buffer solutions (pH 4–10) adjusted for non-aqueous conditions.
  • Data Analysis : Plot mV vs. TBAH volume; calculate pKa from half-neutralization potential (HNP) using the Henderson-Hasselbalch equation. Validate with COSMO-RS simulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.